Angiotensin III antipeptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

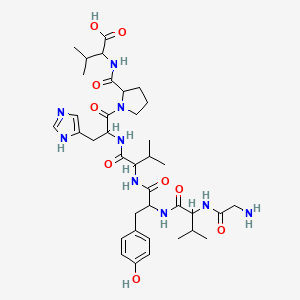

2-[[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H55N9O9/c1-19(2)29(43-28(48)16-38)34(51)41-25(14-22-9-11-24(47)12-10-22)32(49)44-30(20(3)4)35(52)42-26(15-23-17-39-18-40-23)36(53)46-13-7-8-27(46)33(50)45-31(21(5)6)37(54)55/h9-12,17-21,25-27,29-31,47H,7-8,13-16,38H2,1-6H3,(H,39,40)(H,41,51)(H,42,52)(H,43,48)(H,44,49)(H,45,50)(H,54,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDNAGBKUMGNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H55N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657525 | |

| Record name | Glycylvalyltyrosylvalylhistidylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133605-55-7 | |

| Record name | Glycylvalyltyrosylvalylhistidylprolylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Angiotensin III Antipeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for synthesizing and purifying Angiotensin III (Ang III) antipeptides. Angiotensin III, a heptapeptide (B1575542) (Arg-Val-Tyr-Ile-His-Pro-Phe), is an active component of the Renin-Angiotensin System (RAS) that plays a significant role in regulating blood pressure and fluid balance.[1][2] Antipeptides, such as analogs and antagonists, are crucial tools for investigating the physiological functions of Ang III and for developing potential therapeutic agents against cardiovascular and renal diseases.[1][3]

This document details the prevalent solid-phase peptide synthesis (SPPS) strategies, comprehensive purification protocols using high-performance liquid chromatography (HPLC), and methods for product characterization. It includes structured data tables for quantitative comparison and detailed diagrams of key workflows and biological pathways to support research and development efforts.

Synthesis of Angiotensin III Antipeptides

Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides like Angiotensin III and its analogs.[4][5] Developed by Bruce Merrifield, this technique involves assembling a peptide chain sequentially while one end is anchored to an insoluble polymeric support (resin).[6][7] The use of excess soluble reagents helps drive reaction steps to completion, and impurities are easily removed by simple filtration and washing.[6] The most common strategy today utilizes Fmoc (9-fluorenylmethyloxycarbonyl) for temporary protection of the α-amino group.[8]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the synthesis of a representative Ang III analog using manual Fmoc-SPPS.

1. Resin Preparation:

-

Resin Selection: Choose a suitable resin, such as Rink Amide resin, for synthesizing a C-terminally amidated peptide.

-

Swelling: Swell the resin (e.g., 0.1 mmol scale) in a reaction vessel with a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least one hour to ensure optimal reaction conditions.[9]

2. First Amino Acid Coupling:

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% piperidine (B6355638) in DMF solution for approximately 10-20 minutes.[10] Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Activation: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) by dissolving it with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in DMF.[9][11] An amino acid to activator ratio of 1:1.2 to 1:1.5 is common.[8]

-

Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature to form the peptide bond.[8]

3. Peptide Chain Elongation (Synthesis Cycle):

-

Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid using 20% piperidine in DMF.

-

Washing: Wash the resin again with DMF.

-

Coupling of Next Amino Acid: Activate and couple the next Fmoc-protected amino acid in the sequence (Pro, His, Ile, etc.) as described above.

-

Repetition: Repeat this cycle of washing, deprotection, and coupling until the entire peptide sequence is assembled.

4. Cleavage and Deprotection:

-

Final Wash and Dry: After the final coupling step, wash the peptide-resin with DCM and dry it thoroughly.

-

Cleavage: Treat the dried resin with a cleavage cocktail to release the peptide from the solid support and remove the side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8] This reaction is typically run for 2-3 hours at room temperature.[8]

-

Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding it to cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under a vacuum.

Workflow for SPPS Elongation Cycle

Caption: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Purification of Angiotensin III Antipeptides

The crude peptide obtained after synthesis contains various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups.[12] Therefore, robust purification is essential to achieve the high purity required for biological assays and therapeutic applications. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.[5][12]

Primary Purification Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used method for peptide purification due to its high resolution and compatibility with volatile mobile phases that are easily removed by lyophilization.[12] It separates peptides based on their hydrophobicity using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[12]

Experimental Protocol: Preparative RP-HPLC

1. Sample Preparation:

-

Dissolve the crude peptide in the initial mobile phase (Mobile Phase A), typically 0.1% TFA in water.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column of appropriate dimensions for the sample load.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

3. Chromatographic Separation:

-

Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the dissolved peptide sample onto the column.

-

Elution: Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes. More hydrophobic peptides will elute later.[12]

-

Detection: Monitor the column eluent at a specific wavelength, typically 220 nm or 280 nm, to detect the peptide bonds and aromatic residues, respectively.

4. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peaks observed on the chromatogram.

-

Analyze the purity of each collected fraction using analytical RP-HPLC and verify the identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[13]

-

Pool the fractions that meet the desired purity level (typically >95%).

5. Lyophilization:

-

Freeze the pooled, pure fractions and lyophilize (freeze-dry) them to obtain the final peptide as a stable, fluffy white powder.

Orthogonal Purification Methods

For complex crude samples or to achieve exceptionally high purity, a second purification step using a different separation principle (orthogonal method) may be necessary.

| Purification Method | Principle of Separation | Primary Use Case for Ang III Antipeptides |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification method for most synthetic peptides.[12] |

| Ion-Exchange Chromatography (IEX) | Net Charge | Separating peptides with different charge states or as a second purification step.[14] |

| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | Primarily for desalting, buffer exchange, or removing aggregates.[14] |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity / Hydrophilicity | Purification of very polar or hydrophilic peptides poorly retained by RP-HPLC.[15] |

Table 1. Comparison of common HPLC-based peptide purification methods.

Workflow for Peptide Purification and Analysis

Caption: General workflow for peptide purification and analysis.

Quantitative Data Summary

The efficiency of peptide synthesis and purification can be quantified at several stages. The following table provides representative data for a typical 0.1 mmol scale synthesis of a heptapeptide like Angiotensin III.

| Parameter | Description | Expected Result |

| Theoretical Yield | Maximum possible mass of the peptide based on initial resin loading. | ~100-120 mg |

| Crude Peptide Yield | Mass of the peptide obtained after cleavage and precipitation. | 70-90 mg (60-80% of theoretical) |

| Crude Purity | Percentage of the target peptide in the crude product, assessed by analytical HPLC. | 50-70% |

| Final Yield after Purification | Mass of the final, lyophilized peptide with >95% purity. | 20-40 mg (20-35% of theoretical) |

| Final Purity | Purity of the final product confirmed by analytical HPLC. | >95% |

| Molecular Weight Confirmation | Mass confirmed by Mass Spectrometry (Expected MW for Ang III: 931.1 g/mol ). | ± 0.5 Da of calculated mass |

Table 2. Representative quantitative data for Angiotensin III antipeptide synthesis and purification.

Angiotensin III Signaling Pathway

Angiotensin III is a key effector molecule in the Renin-Angiotensin System (RAS). It is formed from Angiotensin II via cleavage by aminopeptidase (B13392206) A (APA).[16][17] Ang III exerts its effects by binding to Angiotensin II receptors, primarily AT1 and AT2, thereby influencing vasoconstriction, aldosterone (B195564) release, and sodium reabsorption.[1][18] Antipeptides are designed to block these interactions.

Caption: The Renin-Angiotensin System (RAS) focusing on Angiotensin III.

References

- 1. scbt.com [scbt.com]

- 2. Angiotensin III: a physiological relevant peptide of the renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme: A Promising Approach for Peptide Development against Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. scispace.com [scispace.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Peptide Synthesis [bio-protocol.org]

- 11. dokumen.pub [dokumen.pub]

- 12. benchchem.com [benchchem.com]

- 13. Peptide synthesis and purification [bio-protocol.org]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 17. Plasma and Kidney Angiotensin Peptides: Importance of the Aminopeptidase A/Angiotensin III Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

Angiotensin III Antipeptide Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin III (Ang III), a heptapeptide (B1575542) with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe, is a biologically active metabolite of the renin-angiotensin system (RAS).[1] Formed from Angiotensin II (Ang II) by the action of aminopeptidase (B13392206) A (APA), Ang III exerts significant physiological effects, including the regulation of blood pressure and aldosterone (B195564) secretion.[1] It interacts with both Angiotensin type 1 (AT1) and type 2 (AT2) receptors, displaying a notable preference for the AT2 receptor, through which it can mediate natriuresis.[2] The development of selective antipeptides targeting Ang III holds therapeutic potential for conditions where the Ang III pathway is dysregulated. This guide provides an in-depth overview of the structure-activity relationship (SAR) of Ang III antipeptides, detailed experimental protocols, and the associated signaling pathways.

Core Structure-Activity Relationship of Angiotensin III Antipeptides

The exploration of Ang III antipeptide SAR has been less extensive than that for Ang II antagonists. However, key insights can be drawn from studies on Ang II analogs and the few reported Ang III-specific antagonists. A pivotal modification for converting angiotensin peptides from agonists to antagonists is the substitution of the C-terminal phenylalanine residue.

Two notable Ang III antipeptides have been identified:

-

[Sar1, Ile7]Angiotensin III : This analog incorporates sarcosine (B1681465) at position 1 and isoleucine at position 7. The substitution at the C-terminus is critical for its antagonist properties, making it a selective antagonist of the pressor effects of Ang III.[3]

-

H-Gly-Val-Tyr-Val-His-Pro-Val-OH : This peptide has also been described as an Ang III receptor antagonist.[4]

Systematic SAR studies on a series of Ang III antipeptide analogs are limited in the publicly available literature. However, based on the extensive research on Ang II antagonists, the following structural modifications are likely to be crucial in determining the antagonist activity and selectivity of Ang III antipeptides:

-

N-terminal modifications : The N-terminal residue influences both affinity and metabolic stability. The substitution of the N-terminal arginine with sarcosine (N-methylglycine) in [Sar1, Ile7]Angiotensin III is a common strategy to enhance resistance to aminopeptidases and improve receptor affinity.

-

C-terminal modifications : As with Ang II antagonists, the nature of the amino acid at the C-terminus (position 7 in Ang III) is a primary determinant of agonist versus antagonist activity. Aliphatic residues, such as isoleucine, are known to confer antagonist properties.

-

Aromatic residues : The aromatic residues at positions 3 (Tyrosine) and 5 (Histidine) are important for receptor binding and activation. Modifications to these residues can significantly impact affinity and efficacy.

-

Proline at position 6 : The proline residue is crucial for inducing a specific beta-turn conformation in the peptide backbone, which is thought to be important for receptor recognition.

Quantitative Data on Angiotensin Peptides

The following table summarizes the inhibitory concentrations (IC50) of Angiotensin III and related peptides at the AT1 and AT2 receptors, providing a baseline for understanding the affinity of the native ligand.

| Peptide | Receptor | IC50 (M) |

| Angiotensin III | AT1 | 2.11 x 10-8 |

| Angiotensin III | AT2 | 6.48 x 10-10 |

| Angiotensin II | AT1 | 1.18 x 10-8 |

| Angiotensin II | AT2 | 5.86 x 10-10 |

Data sourced from a study using HEK-293 cells transfected with either AT1 or AT2 receptors.[5]

Signaling Pathways

Angiotensin III, like Angiotensin II, elicits its physiological effects by binding to AT1 and AT2 receptors, which are G-protein coupled receptors (GPCRs).[6] However, Ang III shows a higher affinity for the AT2 receptor.[5] The signaling cascades initiated by Ang III binding to these receptors are critical for its biological functions.

Angiotensin III Metabolic Pathway

The formation and degradation of Angiotensin III are key steps in the renin-angiotensin system.

Caption: Metabolic cascade of the Renin-Angiotensin System leading to Angiotensin III.

Angiotensin III Signaling via AT1 and AT2 Receptors

Upon binding to AT1 and AT2 receptors, Angiotensin III triggers distinct downstream signaling pathways.

Caption: Angiotensin III signaling through AT1 and AT2 receptors.

Experimental Protocols

The characterization of Angiotensin III antipeptides involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay for Angiotensin III Antipeptides

This protocol is adapted from standard procedures for angiotensin receptor binding assays and is suitable for determining the binding affinity (Ki) of novel Ang III antipeptides.[7]

Objective: To determine the inhibitory constant (Ki) of a test antipeptide for the AT1 and AT2 receptors.

Materials:

-

HEK-293 cells stably expressing human AT1 or AT2 receptors

-

Cell culture medium and reagents

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II (a high-affinity ligand for both AT1 and AT2 receptors)

-

Unlabeled Angiotensin III (for determining non-specific binding)

-

Test antipeptides at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing either AT1 or AT2 receptors to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh buffer.

-

Repeat the centrifugation and resuspension step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of cell membrane preparation (containing a defined amount of protein)

-

50 µL of [125I]-[Sar1,Ile8]Angiotensin II at a final concentration close to its Kd.

-

50 µL of either:

-

Assay buffer (for total binding)

-

A high concentration of unlabeled Angiotensin III (e.g., 1 µM) (for non-specific binding)

-

Varying concentrations of the test antipeptide.

-

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test antipeptide concentration.

-

Determine the IC50 value (the concentration of antipeptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Ang III Antipeptide Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel Angiotensin III antipeptides.

Caption: Workflow for the development of Angiotensin III antipeptides.

Conclusion

The development of potent and selective Angiotensin III antipeptides represents a promising avenue for therapeutic intervention in cardiovascular and renal diseases. A thorough understanding of the structure-activity relationships, guided by systematic analog design and robust experimental evaluation, is essential for the successful development of these novel therapeutic agents. The methodologies and signaling pathway information presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting area. Further research is warranted to elucidate the detailed SAR of Ang III antipeptides and to fully characterize their pharmacological profiles.

References

- 1. angiotensin III | C46H66N12O9 | CID 3082042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

Angiotensin III and its Antagonists: A Technical Guide to their Role in Blood Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular homeostasis, traditionally focusing on Angiotensin II (Ang II) as its primary effector. However, its metabolite, Angiotensin III (Ang III), has emerged as a potent bioactive peptide with significant, and in some cases unique, roles in blood pressure regulation. While peripherally less vasoactive than Ang II, Ang III exhibits equipotent steroidogenic effects and acts as a principal neurotransmitter of the brain RAS, exerting tonic control over blood pressure. This guide provides an in-depth analysis of Ang III's function, the signaling pathways it governs, and the therapeutic potential of its antagonists, particularly aminopeptidase (B13392206) A inhibitors. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in cardiovascular research and drug development.

The Renin-Angiotensin System and Angiotensin III Formation

The RAS is a proteolytic cascade initiated by the cleavage of angiotensinogen (B3276523) by renin to form Angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts Ang I to the potent vasoconstrictor Ang II. Angiotensin III is subsequently formed from Angiotensin II through the action of the enzyme Aminopeptidase A (APA) , which cleaves the N-terminal aspartic acid residue.[1][2][3] Ang III can be further metabolized into inactive fragments by Aminopeptidase N (APN).[4][5]

The critical role of APA in producing Ang III makes it a key therapeutic target. Inhibiting APA presents a novel strategy for hypertension treatment by specifically blocking the formation of a primary effector peptide in the brain's blood pressure control centers.[6][7]

Quantitative Comparison: Angiotensin II vs. Angiotensin III

While derived from Ang II, Ang III has a distinct activity profile. Peripherally, its direct pressor effect is lower than Ang II's, but its ability to stimulate aldosterone secretion is comparable.[8] In the brain, however, Ang III is considered a primary effector in regulating blood pressure.[4][9]

Data Presentation

The following tables summarize the quantitative differences between Ang II and Ang III based on experimental data.

Table 1: Comparative Biological Potency

| Parameter | Angiotensin II | Angiotensin III | Key Findings |

|---|---|---|---|

| Pressor Potency | Highly potent vasoconstrictor. | Possesses 25-40% of the pressor activity of Angiotensin II.[1][8][10] | Ang II is the more potent systemic vasoconstrictor. |

| Aldosterone Stimulation | Potent stimulator. | Nearly equipotent to Angiotensin II (100% relative activity).[1][8][10] | Both peptides are highly effective stimulators of aldosterone secretion. |

| Vasopressin Release | Stimulates release. | A primary central regulator of vasopressin release.[11][12][13] | In the brain, Ang III's effect on vasopressin is critical. |

Table 2: Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Ki / IC50 in nM) | Key Findings |

|---|---|---|---|

| Angiotensin II | AT1 | 1.0 - 14.0[8] | Both peptides bind to the AT1 and AT2 receptors with high and similar affinity, enabling them to compete for and activate these pathways.[6][11] |

| AT2 | 0.6 - 2.1[8] | ||

| Angiotensin III | AT1 | 2.1 - 10.5[8] |

| | AT2 | Similar affinity to Ang II[6][11] | |

Table 3: Effects of Intravenous Angiotensin III Infusion in Humans

| Parameter | Baseline (Mean ± SD) | Post-Infusion (Mean ± SD) | Subject Group |

|---|---|---|---|

| Systolic Blood Pressure | 116 ± 5 mmHg | 137 ± 9 mmHg | Normal Subjects[14] |

| 155 ± 29 mmHg | 176 ± 26 mmHg | Hypertensive Patients[14] | |

| Plasma Aldosterone | 57 ± 34 pg/mL | 116 ± 34 pg/mL | Normal Subjects[14] |

| 66 ± 56 pg/mL | 91 ± 24 pg/mL | Hypertensive Patients[14] |

Data from a study involving a 30-minute intravenous infusion of Ang III at 20 ng/kg/min.[14]

Signaling Pathways and Mechanisms of Action

Angiotensin III exerts its effects primarily through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, which are G-protein coupled receptors (GPCRs).

-

AT1 Receptor Signaling: The pressor and aldosterone-stimulating effects of both Ang II and Ang III are mediated predominantly through the AT1 receptor.[8] Activation of the AT1 receptor triggers the Gq/11 protein pathway, which activates Phospholipase C (PLC).[15][16] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[17] This cascade in vascular smooth muscle cells leads to contraction and an increase in blood pressure.[16]

-

AT2 Receptor Signaling: The AT2 receptor often counteracts the effects of the AT1 receptor. In the kidney, Ang III activation of the AT2 receptor can promote natriuresis (sodium excretion), contributing to a reduction in blood pressure.[1][18]

The Role of "Antipeptides": Therapeutic Targeting of the Ang III Pathway

The term "antipeptide" in this context refers to antagonists and inhibitors that block the synthesis or action of Ang III.

-

AT1 Receptor Blockers (ARBs): Drugs like losartan (B1675146) block the AT1 receptor, thereby inhibiting the downstream effects of both Ang II and Ang III.[4][15] Central infusion of losartan has been shown to be effective in mitigating the sympathetic hyperactivity seen post-myocardial infarction, similar to APA inhibitors.[19]

-

Aminopeptidase A (APA) Inhibitors: A more targeted approach involves inhibiting APA, the enzyme that produces Ang III.[4] This strategy is particularly promising for treating neurogenic hypertension, as Ang III is a primary driver of blood pressure regulation within the brain.[6][20] The orally active prodrug Firibastat (RB150) is a selective APA inhibitor that can cross the blood-brain barrier.[7][20] In hypertensive animal models, it prevents the formation of brain Ang III, reduces sympathetic nervous system overactivity, and markedly decreases blood pressure.[7][9] This demonstrates the potential of APA inhibitors as a new class of centrally-acting antihypertensive agents.[6]

Key Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Animal Models

This protocol describes the continuous measurement of blood pressure in conscious, unrestrained rats following the administration of Ang III or an APA inhibitor.

-

Animal Preparation: Male Wistar or Spontaneously Hypertensive Rats (SHR) are anesthetized. A telemetry transmitter or a catheter connected to a pressure transducer is implanted in the abdominal aorta or carotid artery for continuous mean arterial pressure (MAP) and heart rate monitoring. For central administration, an intracerebroventricular (i.c.v.) cannula is implanted into the lateral ventricle.[19]

-

Recovery: Animals are allowed a recovery period of at least 7 days.

-

Drug Administration:

-

Systemic: Ang III is infused intravenously (i.v.) at varying doses.

-

Central: Ang III, APA inhibitors (e.g., RB150), or AT1 blockers (e.g., losartan) are infused directly into the brain via the i.c.v. cannula using an osmotic minipump for chronic studies.[19]

-

-

Data Acquisition: Blood pressure and heart rate are continuously recorded and digitized using a data acquisition system. Baseline values are established before drug administration, and changes are monitored throughout the experiment.

-

Analysis: Changes in MAP from baseline are calculated and statistically analyzed to determine the pressor or antihypertensive effects of the administered compounds.

Protocol 2: Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of Ang III for AT1 and AT2 receptors.

-

Membrane Preparation: Target tissues rich in angiotensin receptors (e.g., adrenal cortex, brain hypothalamus) are homogenized in a cold buffer and centrifuged to isolate the crude membrane fraction. The final pellet is resuspended in a binding buffer.

-

Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸] Ang II) is incubated with the membrane preparation in the presence of increasing concentrations of an unlabeled competitor (the "antipeptide," such as Ang III or losartan).

-

Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through. The filters are then washed quickly with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Analysis: The data are used to generate a competition curve. Non-linear regression analysis is applied to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant), which reflects the affinity of the competitor for the receptor.

Protocol 3: Aminopeptidase A (APA) Activity Assay

This protocol measures the enzymatic activity of APA, the enzyme that converts Ang II to Ang III.

-

Substrate: The specific substrate for APA, α-L-Glutamyl-β-naphthylamide, is used.

-

Sample Preparation: Brain tissue homogenates or purified enzyme preparations are prepared.

-

Enzymatic Reaction: The sample is incubated with the substrate in a reaction buffer at 37°C. APA cleaves the substrate, releasing β-naphthylamine.

-

Reaction Termination & Color Development: The reaction is stopped, and a reagent (e.g., Fast Garnet GBC) is added, which reacts with the liberated β-naphthylamine to produce a colored product.

-

Measurement: The absorbance of the colored product is measured with a spectrophotometer at a specific wavelength (e.g., 540 nm).

-

Analysis: The enzyme activity is calculated based on the rate of color formation and can be expressed in units like pmol/min/mg of protein. To test inhibitors, the assay is run with and without the inhibitor to determine the percent inhibition.

Conclusion and Future Outlook

Angiotensin III is a critically important and physiologically relevant peptide of the Renin-Angiotensin System. It is not merely a breakdown product of Angiotensin II but a key effector in its own right, particularly within the central nervous system where it exerts tonic control over blood pressure and sympathetic activity.[4] Its potent aldosterone-stimulating effects further underscore its importance in volume and pressure homeostasis.[8][10]

The development of "antipeptides," specifically orally active, brain-penetrating Aminopeptidase A inhibitors like Firibastat, represents a paradigm shift in antihypertensive therapy.[7] By targeting the synthesis of Ang III in the brain, these agents offer a novel and highly specific mechanism for treating neurogenic hypertension and potentially other cardiovascular conditions linked to RAS overactivity, such as heart failure.[7][19] For drug development professionals, the Ang III/APA axis represents a promising and innovative target for the next generation of cardiovascular therapeutics.

References

- 1. Angiotensin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ijcep.org [ijcep.org]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Role of angiotensin III in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Brain Aminopeptidase A: A New Strategy for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 11. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of angiotensin III in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of angiotensin III on blood pressure, renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AT-1 Receptor and Phospholipase C Are Involved in Angiotensin III Modulation of Hypothalamic Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Inhibition of brain angiotensin III attenuates sympathetic hyperactivity and cardiac dysfunction in rats post-myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

Angiotensin III: Physiological Functions and Inhibition Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiotensin III (Ang III) is a biologically active heptapeptide (B1575542) of the Renin-Angiotensin System (RAS), formed by the enzymatic cleavage of Angiotensin II (Ang II) by aminopeptidase (B13392206) A (APA).[1] While historically overshadowed by Ang II, emerging evidence highlights Ang III as a crucial effector molecule in its own right, with distinct and significant physiological roles.[2][3] This technical guide provides an in-depth exploration of the physiological functions of Ang III, focusing on its contributions to blood pressure regulation, aldosterone (B195564) secretion, and renal function. Furthermore, it details the mechanisms of Ang III inhibition, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular research and drug development.

Introduction: Angiotensin III in the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates cardiovascular and renal homeostasis.[4] Ang III is an integral component of this system, produced from the des-Aspartate cleavage of Ang II.[1] Although it has a shorter half-life than Ang II, its potent biological activities, particularly in the brain and adrenal glands, establish it as a significant physiological modulator.[1][5]

The formation of Ang III is a key metabolic step within the RAS, leading to a peptide with a unique functional profile. This guide will dissect these functions and explore the therapeutic potential of targeting Ang III formation and action.

The Renin-Angiotensin System Cascade

The production of Angiotensin III is a key step in the Renin-Angiotensin System. The following diagram illustrates the enzymatic conversion of Angiotensinogen to Angiotensin III.

Caption: Formation of Angiotensin III within the Renin-Angiotensin System cascade.

Physiological Functions of Angiotensin III

Ang III exerts its effects by binding to angiotensin receptors, primarily the AT1 and AT2 receptors, initiating a range of physiological responses.[6] While it often shares functional similarities with Ang II, there are crucial differences in potency and receptor engagement in various tissues.[7]

Aldosterone Secretion

One of the most pronounced effects of Ang III is the stimulation of aldosterone release from the adrenal cortex.[8][9] Multiple studies have demonstrated that Ang III is equipotent, and in some cases more potent, than Ang II in stimulating aldosterone biosynthesis.[1][2][4] This effect is particularly significant as aldosterone plays a central role in sodium and potassium balance, and consequently, in blood pressure regulation.[10][11] Interestingly, Ang III-stimulated aldosterone release appears to be mediated, at least in part, through the AT2 receptor, and potentially through a non-AT1, non-AT2 pathway, in contrast to the predominantly AT1-mediated effect of Ang II.[8][9]

Blood Pressure Regulation

Ang III contributes to the regulation of blood pressure through both central and peripheral mechanisms.

-

Peripheral Vasoconstriction: Ang III exhibits vasopressor activity, although it is generally considered to be 25-50% as potent as Ang II in causing vasoconstriction.[1][12] This effect is primarily mediated by AT1 receptors on vascular smooth muscle cells.

-

Central Pressor Effects: In the brain, Ang III is a major effector peptide of the RAS, exerting tonic stimulatory control over blood pressure.[13][14] Some studies suggest that the pressor effects of centrally administered Ang II are dependent on its conversion to Ang III.[14][15]

Renal Functions

In the kidney, Ang III has complex and significant effects on sodium handling and renal hemodynamics. It has been shown to be equipotent to Ang II in its effects on renal functions, which are mediated through the AT1 receptor.[1] Furthermore, the conversion of Ang II to Ang III in the kidney is critical for an AT2 receptor-mediated natriuretic (sodium excretion) response.[5][16] This suggests a counter-regulatory role for Ang III in the kidney, balancing the pro-hypertensive effects of Ang II.

Angiotensin III Receptor Interactions and Signaling

Ang III's physiological actions are initiated by its binding to AT1 and AT2 receptors, triggering downstream signaling cascades.

Receptor Binding Affinity

Ang III binds with high affinity to both AT1 and AT2 receptors.[17][18] Its affinity for the AT1 receptor is comparable to that of Ang II, while it also demonstrates substantial affinity for the AT2 receptor.[19][20] This dual receptor interaction contributes to its diverse physiological effects.

Table 1: Comparative Binding Affinities of Angiotensin Peptides

| Ligand | Receptor | IC50 (nM) | Source |

|---|---|---|---|

| Angiotensin II | AT1 | 1.83 | [20] |

| AT2 | 0.12 | [20] | |

| Angiotensin III | AT1 | 2.56 | [20] |

| AT2 | 0.15 | [20] | |

| Angiotensin IV | AT1 | >10,000 | [20] |

| AT2 | 48.6 | [20] | |

| Angiotensin-(1-7) | AT1 | >10,000 | [20] |

| | AT2 | 246 |[20] |

Signaling Pathways

Upon binding to the AT1 receptor, both Ang II and Ang III activate Gαq/11 proteins.[21] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses including smooth muscle contraction and aldosterone synthesis. Activation of the AT2 receptor by Ang III, particularly in the kidney and adrenal gland, can lead to vasodilation and natriuresis, counteracting AT1 receptor-mediated effects.[8][16]

Caption: Angiotensin III signaling through the AT1 receptor and Gq pathway.

Inhibition of Angiotensin III

Targeting Ang III presents a novel therapeutic strategy for conditions such as hypertension.[13] Inhibition can be achieved by preventing its formation from Ang II or by blocking its action at the receptor level.

Inhibition of Angiotensin III Formation

Ang III is formed from Ang II by the action of Aminopeptidase A (APA).[1] Therefore, inhibitors of APA can effectively block the production of Ang III.[6][22] Specific and selective APA inhibitors, such as EC33 and RB150, have been developed and shown to reduce blood pressure in hypertensive animal models, particularly by acting on the brain RAS.[13][14][23]

Table 2: Inhibitors of Aminopeptidase A (APA)

| Inhibitor | Type | Ki Value | Key Findings | Source |

|---|---|---|---|---|

| Glutamate (B1630785) thiol | Thiol derivative | 4 x 10⁻⁷ M | Potent inhibitor of APA and alanyl aminopeptidase. | [22] |

| Aspartate thiol | Thiol derivative | 1.2 x 10⁻⁶ M | More selective inhibitor of APA than glutamate thiol. | [22] |

| EC33 | Mercaptobutyl sulfonic acid derivative | 0.29 µmol/L | Selective APA inhibitor; ICV injection blocks Ang II pressor response and lowers BP. | [5][14][23] |

| RB150 | Dimer of EC33 (prodrug) | N/A | Orally active; reduces BP in hypertensive rats. |[13] |

Receptor Blockade

While AT1 receptor blockers (ARBs) like candesartan (B1668252) are not specific to Ang III, they effectively block the actions of both Ang II and Ang III at the AT1 receptor.[8][9] The use of selective AT2 receptor antagonists, such as PD123319, has been instrumental in elucidating the specific roles of the AT2 receptor in Ang III-mediated effects, like aldosterone secretion.[8][9]

Experimental Protocols

Investigating the physiological functions of Ang III requires specific and robust experimental methodologies. Below are outlines of key experimental protocols.

In Vivo Blood Pressure Measurement in Rodent Models

This protocol describes the continuous measurement of blood pressure in conscious, unrestrained rats infused with angiotensin peptides.

-

Objective: To assess the pressor effects of Angiotensin III in a conscious animal model.

-

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[24][25]

-

Surgical Implantation: Rats are anesthetized, and a radiotelemetry transmitter is surgically implanted for continuous blood pressure and heart rate monitoring.[24][25] An osmotic minipump is implanted subcutaneously for the continuous infusion of Ang III or a vehicle control over a period of several days (e.g., 14 days).[24]

-

Drug Administration: Ang III is dissolved in a suitable vehicle (e.g., 0.1 mol/l acetic acid or saline) and infused at a specific rate (e.g., 5-50 ng/kg/min).[24][25][26]

-

Data Acquisition: Blood pressure and heart rate are recorded continuously or at frequent intervals (e.g., every 15 minutes) for 24 hours a day throughout the experimental period.[24]

-

Data Analysis: Changes in mean arterial pressure, systolic blood pressure, diastolic blood pressure, and heart rate are analyzed and compared between the Ang III-infused group and the vehicle control group.

-

Caption: Experimental workflow for in vivo blood pressure measurement.

In Vitro Aldosterone Secretion Assay

This protocol outlines the procedure for measuring Ang III-stimulated aldosterone release from isolated adrenal glomerulosa cells.

-

Objective: To quantify the direct effect of Angiotensin III on aldosterone secretion.

-

Methodology:

-

Tissue Preparation: Adrenal glands are harvested from rats, and the outer zona glomerulosa layer is carefully separated.

-

Cell Dispersion: The tissue is minced and enzymatically digested (e.g., with collagenase) to obtain a suspension of isolated glomerulosa cells.

-

Cell Incubation: The dispersed cells are incubated in a suitable medium. Various concentrations of Ang III, Ang II (as a positive control), and inhibitors (e.g., AT1 or AT2 blockers) are added to the cell suspensions.[8][9]

-

Sample Collection: After a defined incubation period (e.g., 1-2 hours), the cell suspension is centrifuged, and the supernatant (medium) is collected.

-

Aldosterone Measurement: The concentration of aldosterone in the collected medium is quantified using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of aldosterone released in response to different treatments is calculated and compared to control conditions.

-

Conclusion and Future Directions

Angiotensin III is a potent and physiologically significant peptide within the Renin-Angiotensin System. Its powerful influence on aldosterone secretion and its distinct roles in central and peripheral blood pressure regulation underscore its importance in cardiovascular homeostasis. The development of specific inhibitors targeting the formation of Ang III via Aminopeptidase A has opened new avenues for therapeutic intervention, particularly for hypertension.

Future research should continue to unravel the specific contributions of Ang III in various pathophysiological conditions, including heart failure and diabetic nephropathy. A deeper understanding of the non-AT1/AT2 receptor-mediated effects of Ang III could also reveal novel signaling paradigms and drug targets. The continued development of orally active APA inhibitors holds promise for a new class of antihypertensive agents with a unique mechanism of action.

References

- 1. ijcep.org [ijcep.org]

- 2. Physiological Effects of Angiotensin III | Semantic Scholar [semanticscholar.org]

- 3. scholars.nova.edu [scholars.nova.edu]

- 4. ijcep.org [ijcep.org]

- 5. ahajournals.org [ahajournals.org]

- 6. scbt.com [scbt.com]

- 7. Distinct Molecular Effects of Angiotensin II and Angiotensin III in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Angiotensin III stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Mechanisms of Hypertension: The Expanding Role of Aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin - Wikipedia [en.wikipedia.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. ahajournals.org [ahajournals.org]

- 17. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]

- 18. portlandpress.com [portlandpress.com]

- 19. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

- 21. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 22. Inhibition of angiotensin III formation by thiol derivatives of acidic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of Mechanisms for Increased Blood Pressure Variability in Rats Continuously Infused with Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ahajournals.org [ahajournals.org]

- 26. joe.bioscientifica.com [joe.bioscientifica.com]

Angiotensin III antipeptide interaction with AT1 and AT2 receptors

An In-depth Technical Guide to the Interaction of Angiotensin III with AT1 and AT2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal physiology. While Angiotensin II (Ang II) is the most widely studied effector peptide of the RAS, its metabolite, Angiotensin III (Ang III), also demonstrates significant biological activity. Ang III, the des-Asp¹-Ang II heptapeptide, interacts with both Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors, often eliciting distinct and sometimes opposing cellular responses. This technical guide provides a comprehensive overview of the interaction between Angiotensin III and the AT1 and AT2 receptors. It includes a detailed summary of binding affinities, an exploration of the downstream signaling pathways, and detailed protocols for key experimental assays used to characterize these interactions.

Introduction to Angiotensin III and its Receptors

The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to form the inactive decapeptide Angiotensin I.[1] Angiotensin-Converting Enzyme (ACE) then converts Ang I to the potent octapeptide Angiotensin II.[1][2] Ang II is the primary ligand for both AT1 and AT2 receptors.[3][4] Subsequently, Ang II can be metabolized by aminopeptidase (B13392206) A to form Angiotensin III.[5]

-

Angiotensin Type 1 Receptor (AT1R) : The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins.[3][6] This coupling initiates a signaling cascade leading to vasoconstriction, inflammation, cellular proliferation, and aldosterone (B195564) secretion.[6][7] The majority of the well-known pathophysiological effects of the RAS are mediated through the AT1R.[3][7]

-

Angiotensin Type 2 Receptor (AT2R) : The AT2R is also a GPCR, but its activation often leads to effects that counterbalance those of the AT1R, such as vasodilation, anti-inflammatory effects, and apoptosis.[8][9] Ang III is considered a potent endogenous agonist for the AT2R, particularly in the kidney where it mediates natriuresis.[9][10][11]

Understanding the differential affinity and signaling of Ang III at these two receptor subtypes is crucial for developing targeted therapeutics for cardiovascular and renal diseases.

Quantitative Data: Binding Affinities at AT1 and AT2 Receptors

The relative affinity of Angiotensin III and other angiotensin peptides for AT1 and AT2 receptors has been characterized in competitive radioligand binding studies, typically using HEK-293 cells stably transfected with either receptor subtype.[12][13] These studies reveal that while Ang II and Ang III both have a high affinity for the AT1 receptor, Ang III demonstrates substantial selectivity for the AT2 receptor over the AT1 receptor.[12][13][14]

| Peptide/Compound | Receptor | Binding Affinity (pKi) | Species/Cell Line | Radioligand | Reference |

| Angiotensin II | AT1 | 8.97 ± 0.08 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] |

| AT2 | 8.74 ± 0.06 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] | |

| Angiotensin III | AT1 | 8.01 ± 0.11 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] |

| AT2 | 8.68 ± 0.05 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] | |

| Candesartan | AT1 | 8.71 ± 0.07 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] |

| AT2 | < 5.0 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] | |

| PD123319 | AT1 | < 5.0 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] |

| AT2 | 8.16 ± 0.04 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] | |

| Compound 21 | AT1 | < 5.0 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] |

| AT2 | 8.35 ± 0.05 | Human / HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | [12][13] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

The interaction of Angiotensin III with AT1 and AT2 receptors initiates distinct intracellular signaling cascades.

AT1 Receptor Signaling

Activation of the AT1 receptor by Ang III, similar to Ang II, primarily involves the Gq/11 protein pathway.[6][15] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][15] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[3] This pathway is central to vasoconstriction and cellular growth.[6] Additionally, AT1R activation can stimulate the Rho/ROCK pathway, leading to cellular contraction and proliferation, and can transactivate growth factor receptors, leading to the activation of the ERK/MAPK pathway.[6][16]

AT2 Receptor Signaling

The signaling pathways coupled to the AT2 receptor are less completely understood but are known to oppose many AT1R-mediated actions.[8][17] AT2R activation by Ang III can lead to vasodilation through a bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) dependent pathway.[10] In renal proximal tubules, Ang III is the primary endogenous agonist for AT2R-induced natriuresis.[11][17] This process involves the translocation of AT2 receptors to the apical membrane and the subsequent internalization of sodium transporters like NHE3 and Na+/K+-ATPase.[11][17] AT2R signaling can also involve the activation of various phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules associated with growth and proliferation.[8][18]

Detailed Experimental Protocols

Characterizing the interaction of Angiotensin III with AT1 and AT2 receptors requires specific in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Angiotensin III) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[19][20]

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing either human AT1R or AT2R.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[19]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[19]

-

Wash the membrane pellet, then resuspend in assay buffer and determine protein concentration (e.g., BCA assay).[19] Store aliquots at -80°C.

-

-

Competition Binding Assay:

-

Thaw membrane preparations on the day of the assay and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[19]

-

In a 96-well plate, add in order: 150 µL of membrane suspension (e.g., 10-20 µg protein), 50 µL of competing test compound (Ang III at various concentrations) or buffer, and 50 µL of radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII at a concentration near its Kd).[19]

-

Define non-specific binding using a high concentration of a potent unlabeled ligand (e.g., 1 µM Ang II for total binding, plus 1 µM Losartan for AT1 or 1 µM PD123319 for AT2).

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[19]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[19]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the accumulation of IP, a downstream product of AT1R activation via the Gq/PLC pathway.[21][22]

Methodology:

-

Cell Culture and Labeling:

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl, e.g., 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP products upon receptor stimulation.[21][22]

-

Stimulate the cells with varying concentrations of Angiotensin III for a defined period (e.g., 5-60 minutes).[21][24]

-

-

Extraction and Separation:

-

Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Neutralize the extracts and separate the inositol phosphates from free inositol using anion-exchange chromatography columns (e.g., Dowex resin).[21]

-

Elute the total inositol phosphates with a high-salt buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity of the eluted fraction using liquid scintillation counting.

-

Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the Ang III concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the ERK/MAPK pathway, a common downstream signaling event for many GPCRs, including AT1R.[25][26]

Methodology:

-

Cell Culture and Stimulation:

-

Cell Lysis and Protein Quantification:

-

After stimulation, place plates on ice and wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[3]

-

Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[3]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[3]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[3]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[3][25]

-

Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK to determine the level of activation.

-

Conclusion

Angiotensin III is a biologically active peptide that exerts significant effects through both AT1 and AT2 receptors. While it shares a high affinity for the AT1 receptor with Angiotensin II, it displays a notable selectivity for the AT2 receptor, for which it is a key endogenous agonist in certain tissues like the kidney.[12][13][17] The engagement of Ang III with AT1R typically triggers pro-hypertensive and pro-proliferative signaling pathways via Gq/PLC activation.[6][15] In contrast, its interaction with AT2R often mediates counter-regulatory effects, such as vasodilation and natriuresis, through pathways involving NO/cGMP and phosphatase activation.[8][10] The detailed experimental protocols provided herein serve as a guide for researchers to accurately quantify these interactions and elucidate their functional consequences. A thorough understanding of the distinct roles of Ang III at AT1 and AT2 receptors is paramount for the rational design of novel therapeutics targeting the Renin-Angiotensin System.

References

- 1. researchgate.net [researchgate.net]

- 2. STRUCTURAL CHARACTERISTICS AND ANTIHYPERTENSIVE EFFECTS OF ANGIOTENSIN-I-CONVERTING ENZYME INHIBITORY PEPTIDES IN THE RENIN-ANGIOTENSIN AND KALLIKREIN KININ SYSTEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin receptor subtype mediated physiologies and behaviors: New discoveries and clinical targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UPDATE ON ANGIOTENSIN AT2 RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defective Renal Angiotensin III and AT2 Receptor Signaling in Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]

- 15. AT-1 Receptor and Phospholipase C Are Involved in Angiotensin III Modulation of Hypothalamic Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Angiotensin AT1 receptor signalling pathways in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Angiotensin II-induced inositol phosphate generation is mediated through tyrosine kinase pathways in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Angiotensin-stimulated production of inositol trisphosphate isomers and rapid metabolism through inositol 4-monophosphate in adrenal glomerulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Angiotensin II-induced inositol phosphate production in isolated rat zona glomerulosa and fasciculata/reticularis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Aminopeptidase A in Angiotensin III Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, playing a pivotal role in blood pressure regulation and fluid homeostasis.[1][2][3] While Angiotensin II (Ang II) has long been considered the primary effector peptide of this system, there is compelling evidence that its metabolite, Angiotensin III (Ang III), is a major bioactive component, particularly within the central nervous system.[2][4] The conversion of Ang II to Ang III is catalyzed by Aminopeptidase (B13392206) A (APA), a zinc metalloenzyme.[5][6] This guide provides an in-depth examination of the biochemical and physiological role of APA in Ang III formation, summarizing key quantitative data, detailing experimental methodologies, and exploring the implications for therapeutic drug development.

Biochemical Conversion and Regulation

The Enzymatic Role of Aminopeptidase A (APA)

Aminopeptidase A (EC 3.4.11.7), also known as glutamyl aminopeptidase, is a membrane-bound zinc metallopeptidase that plays a crucial role in the RAS cascade.[3][5][7] Its primary function in this context is the enzymatic conversion of the octapeptide Ang II into the heptapeptide (B1575542) Ang III. This reaction occurs through the hydrolytic cleavage of the N-terminal aspartic acid residue from Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).[1][5][6]

While its principal substrate in this pathway is Ang II, APA can also cleave the N-terminal aspartate from other RAS peptides, including Angiotensin I and Angiotensin-(1-7), demonstrating a broader substrate specificity for peptides with an N-terminal acidic residue.[8][9]

Regulation of APA Activity

The enzymatic activity of APA is subject to regulation by cofactors. Notably, calcium ions (Ca2+) have been shown to significantly enhance the enzyme's preference for substrates with N-terminal acidic amino acids, such as Ang II.[10] In the presence of Ca2+, the cleavage of Ang II is highly efficient, whereas in its absence, the enzyme exhibits a broader and less specific activity.[10] This suggests that local calcium concentrations can modulate the rate of Ang III formation in specific tissues. Additionally, Angiotensin IV, the product of Ang III degradation, can act as a competitive inhibitor of APA, indicating a potential negative feedback mechanism.[10]

The Renin-Angiotensin System Cascade

The formation of Angiotensin III is a key step within the broader RAS pathway. The following diagram illustrates the sequential enzymatic processing from the precursor Angiotensinogen to the downstream peptides, highlighting the central position of Aminopeptidase A.

Caption: The RAS cascade showing APA-mediated conversion of Ang II to Ang III.

Physiological Role and Signaling of Angiotensin III

Ang III is not merely a breakdown product but a potent effector peptide with distinct physiological roles. In the brain, Ang III is considered a primary active molecule of the RAS, exerting tonic stimulatory control over blood pressure.[4][11] Studies using specific APA inhibitors have demonstrated that the central pressor effects of Ang II are dependent on its conversion to Ang III.[4]

Compared to Ang II, Ang III exhibits approximately 40% of the vasopressor activity but is equipotent in stimulating aldosterone (B195564) release from the adrenal glands.[1][2][12][13] Ang III exerts its effects by binding to and activating both AT1 and AT2 angiotensin receptors, where it acts as a full agonist.[3][14]

The signaling pathways activated by Ang III are critical to its function. Activation of the AT1 receptor is largely associated with its pressor and aldosterone-stimulating effects, while AT2 receptor activation has been linked to natriuresis.[3][13][15]

Caption: Simplified signaling of Angiotensin III via AT1 and AT2 receptors.

Quantitative Data

Table 1: Aminopeptidase A Enzymatic Kinetics

This table summarizes the substrate affinity (Km) of Aminopeptidase A for various angiotensin peptides. Lower Km values indicate higher affinity.

| Substrate | Enzyme | Km (μmol/L) | Source |

| Angiotensin II | Aminopeptidase A | 14.67 ± 1.6 | [5] |

| Angiotensin-(1-7) | Aminopeptidase A | 6.07 ± 1.12 | [5] |

| des-Asp¹-Angiotensin I | Angiotensin-Converting Enzyme (ACE) | 11 | [16][17] |

Note: The conversion of des-Asp¹-Angiotensin I to Angiotensin III by ACE represents an alternative, APA-independent formation pathway.[16][17]

Table 2: Pharmacological Modulation of Angiotensin III Pathway

This table outlines the effects of specific inhibitors on the metabolic stability and physiological actions of angiotensin peptides.

| Inhibitor | Target Enzyme | Effect on Peptide Half-Life | Physiological Outcome | Source |

| EC33 | Aminopeptidase A (APA) | ↑ Ang II (2.6-fold) | Blocks Ang II-induced pressor response & vasopressin release; lowers blood pressure. | [4][11][18] |

| RB150 (prodrug of EC33) | Aminopeptidase A (APA) | Not specified | Dose-dependent reduction in blood pressure in hypertensive rats after oral administration. | [19] |

| PC18 / Bestatin | Aminopeptidase N (APN) | ↑ Ang III (2.3-fold for EC27, a similar inhibitor) | Increases blood pressure and vasopressin release (by preventing Ang III degradation). | [3][11][18] |

Experimental Protocols

Protocol: Fluorometric Assay for Aminopeptidase A Activity

This protocol provides a generalized method for measuring APA activity in biological samples based on published methodologies.[20]

Objective: To quantify APA activity by measuring the cleavage of a synthetic fluorogenic substrate.

Materials:

-

Tissue homogenate or cell membrane fraction (sample)

-

Substrate: L-Glutamyl-β-naphthylamide (GluNNap)

-

Assay Buffer: 50 mM Phosphate buffer, pH 7.4

-

Cofactor Solution: 50 mM CaCl₂

-

Dithiothreitol (DTT)

-

Fluorometer (Excitation/Emission suitable for β-naphthylamine)

-

96-well microplate (black, clear bottom)

Procedure:

-

Sample Preparation: Prepare tissue homogenates or membrane fractions on ice. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Substrate Solution Preparation: Prepare a working substrate solution containing 100 μM GluNNap, 0.65 mM DTT, and 50 mM CaCl₂ in the assay buffer.

-

Reaction Setup:

-

Pipette 10 µL of sample (in triplicate) into the wells of the microplate.

-

Include a buffer-only control for background fluorescence.

-

To initiate the reaction, add 100 µL of the pre-warmed (37°C) substrate solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need optimization depending on the sample's enzymatic activity.

-

Measurement: Measure the fluorescence of the released β-naphthylamine using a fluorometer.

-

Calculation: Calculate the rate of substrate hydrolysis based on a standard curve generated with free β-naphthylamine. Express activity relative to the total protein content (e.g., in pmol/min/mg protein).

Caption: Experimental workflow for a fluorometric APA activity assay.

Protocol: Quantification of Angiotensin III by HPLC

This protocol describes a general approach for measuring Ang III levels, often used in metabolic studies with radiolabeled precursors.[18]

Objective: To separate and quantify Ang III from a complex biological matrix.

Materials:

-

Sample (e.g., hypothalamus homogenate, plasma)

-

Radiolabeled precursor (e.g., [³H]Ang II) for metabolic studies

-

Protein precipitation agent (e.g., ice-cold ethanol (B145695) or acetonitrile)

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup

-

HPLC system with a reverse-phase C18 column

-

Mobile phase solvents (e.g., Acetonitrile, water with 0.1% TFA)

-

In-line radioactivity detector or fraction collector for subsequent scintillation counting

-

Angiotensin peptide standards (Ang II, Ang III, etc.)

Procedure:

-

Sample Collection & Extraction: Collect tissue or fluid and immediately stop enzymatic activity (e.g., by adding inhibitors and acidifying). Homogenize tissue if necessary.

-

Protein Precipitation: Add an ice-cold organic solvent to precipitate proteins. Centrifuge at high speed (e.g., 12,000 x g for 15 min at 4°C) and collect the supernatant.

-

Sample Cleanup (SPE): Condition an SPE cartridge. Load the supernatant, wash away salts and hydrophilic impurities, and elute the angiotensin peptides with a high-organic solvent. Evaporate the eluate to dryness.

-

HPLC Analysis:

-

Reconstitute the dried sample in the initial mobile phase.

-

Inject the sample into the HPLC system.

-

Perform a gradient elution to separate the angiotensin peptides.

-

Monitor the elution profile using a UV detector (for standards) and a radioactivity detector (for samples with radiolabeled peptides).

-

-

Quantification: Identify the Ang III peak by comparing its retention time with that of the Ang III standard. Quantify the amount based on the peak area from the radioactivity detector or by collecting fractions corresponding to the peak for liquid scintillation counting.

Implications for Drug Development

The central role of the APA/Ang III axis in blood pressure control makes it an attractive target for novel antihypertensive therapies.[4][21][22] Overactivity of the brain RAS is implicated in the development and maintenance of hypertension.[4][11][19]

Rationale for APA Inhibition:

-

Central Action: By specifically inhibiting brain APA, it is possible to block the formation of Ang III, the key pressor peptide in the CNS.[4][23]

-

High Specificity: This approach avoids the systemic effects associated with broad RAS blockade, potentially leading to a better side-effect profile.

-

Proven Efficacy: Preclinical studies with APA inhibitors like EC33 and its orally active prodrug RB150 have demonstrated significant, dose-dependent reductions in blood pressure in hypertensive animal models.[11][19]

The development of potent, selective, and brain-penetrant APA inhibitors represents a promising strategy for treating hypertension and potentially other conditions linked to RAS overactivity, such as heart failure.[19][22]

Conclusion

Aminopeptidase A is a critical enzyme in the Renin-Angiotensin System, responsible for the conversion of Angiotensin II to the highly active Angiotensin III. This conversion is not a simple degradation step but a bioactivation, particularly within the brain, where Ang III acts as a primary effector peptide controlling blood pressure. The data underscore the importance of the APA/Ang III axis and highlight APA as a viable and promising therapeutic target for the development of a new class of centrally acting antihypertensive agents. Further research into APA regulation and the downstream signaling of Ang III will continue to illuminate its role in cardiovascular health and disease.

References

- 1. ijcep.org [ijcep.org]

- 2. ijcep.org [ijcep.org]

- 3. Focus on Brain Angiotensin III and Aminopeptidase A in the Control of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]